molecular formula C7H10O4S B13321436 1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid

1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid

Katalognummer: B13321436
Molekulargewicht: 190.22 g/mol
InChI-Schlüssel: YRVDGIYDIWQFPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C₇H₁₀O₄S It is characterized by the presence of a methanesulfonyl group attached to a cyclopentene ring, which is further connected to a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentene Ring: The initial step involves the formation of the cyclopentene ring through cyclization reactions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted cyclopentene carboxylic acids.

    Substitution: Various substituted cyclopentene carboxylic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

    1-Methanesulfonylcyclopentane-1-carboxylic acid: Lacks the double bond in the cyclopentene ring.

    1-Methanesulfonylcyclohex-3-ene-1-carboxylic acid: Contains a six-membered ring instead of a five-membered ring.

Uniqueness: 1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid is unique due to the presence of both a methanesulfonyl group and a carboxylic acid group on a cyclopentene ring

Eigenschaften

Molekularformel

C7H10O4S

Molekulargewicht

190.22 g/mol

IUPAC-Name

1-methylsulfonylcyclopent-3-ene-1-carboxylic acid

InChI

InChI=1S/C7H10O4S/c1-12(10,11)7(6(8)9)4-2-3-5-7/h2-3H,4-5H2,1H3,(H,8,9)

InChI-Schlüssel

YRVDGIYDIWQFPN-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1(CC=CC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.